2-(4-METHOXY-BENZOYL)-BENZOIC ACID
2-(4-METHOXY-BENZOYL)-BENZOIC ACID
4'-Methoxybenzophenone-2-carboxylic acid, also known as (4-methoxybenzoyl)benzoic acid or O-(p-anisoyl)-benzoic acid, belongs to the class of organic compounds known as benzophenones. These are organic compounds containing a ketone attached to two phenyl groups. 4'-Methoxybenzophenone-2-carboxylic acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 4'-methoxybenzophenone-2-carboxylic acid is primarily located in the membrane (predicted from logP).
Brand Name:
Vulcanchem
CAS No.:
1151-15-1
VCID:
VC0074374
InChI:
InChI=1S/C15H12O4/c1-19-11-8-6-10(7-9-11)14(16)12-4-2-3-5-13(12)15(17)18/h2-9H,1H3,(H,17,18)
SMILES:
COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O
Molecular Formula:
C15H12O4
Molecular Weight:
256.25 g/mol
2-(4-METHOXY-BENZOYL)-BENZOIC ACID
CAS No.: 1151-15-1
Main Products
VCID: VC0074374
Molecular Formula: C15H12O4
Molecular Weight: 256.25 g/mol
CAS No. | 1151-15-1 |
---|---|
Product Name | 2-(4-METHOXY-BENZOYL)-BENZOIC ACID |
Molecular Formula | C15H12O4 |
Molecular Weight | 256.25 g/mol |
IUPAC Name | 2-(4-methoxybenzoyl)benzoic acid |
Standard InChI | InChI=1S/C15H12O4/c1-19-11-8-6-10(7-9-11)14(16)12-4-2-3-5-13(12)15(17)18/h2-9H,1H3,(H,17,18) |
Standard InChIKey | UIUCGMLLTRXRBF-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O |
Canonical SMILES | COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O |
Melting Point | 146.0 °C 148°C |
Physical Description | Solid |
Description | 4'-Methoxybenzophenone-2-carboxylic acid, also known as (4-methoxybenzoyl)benzoic acid or O-(p-anisoyl)-benzoic acid, belongs to the class of organic compounds known as benzophenones. These are organic compounds containing a ketone attached to two phenyl groups. 4'-Methoxybenzophenone-2-carboxylic acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 4'-methoxybenzophenone-2-carboxylic acid is primarily located in the membrane (predicted from logP). |
PubChem Compound | 231963 |
Last Modified | Nov 11 2021 |
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